Chemical structure and properties of (2R)-2-Pyrrolidineethanamine
Chemical structure and properties of (2R)-2-Pyrrolidineethanamine
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of (2R)-2-Pyrrolidineethanamine .
Executive Summary
(2R)-2-Pyrrolidineethanamine (also known as (R)-2-(2-aminoethyl)pyrrolidine) is a chiral diamine building block widely employed in medicinal chemistry and organocatalysis. Characterized by a saturated five-membered nitrogen heterocycle with a primary aminoethyl side chain at the C2 position, it serves as a critical scaffold for introducing basicity, solubility, and stereochemical complexity into drug candidates. Its dual-amine functionality—comprising a secondary cyclic amine and a primary aliphatic amine—allows for orthogonal protection and selective derivatization, making it invaluable in the synthesis of GPCR ligands, kinase inhibitors, and chiral coordination complexes.
Chemical Identity & Stereochemistry
| Parameter | Details |
| IUPAC Name | 2-[(2R)-pyrrolidin-2-yl]ethanamine |
| Common Names | (R)-2-(2-Aminoethyl)pyrrolidine; (R)-2-Pyrrolidin-2-ylethanamine |
| CAS Number | 1053182-84-5 (Specific to (R)-isomer)(Note: 7154-73-6 refers to the racemate) |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| SMILES | NCC[C@@H]1CCCN1 |
| Chirality | (R)-Enantiomer .[1] The stereocenter is at the C2 position of the pyrrolidine ring. |
Stereochemical Significance: The (2R)-configuration is derived from D-Proline (unnatural) or synthesized via asymmetric methodologies. The spatial arrangement of the aminoethyl tail relative to the ring nitrogen dictates the binding affinity in chiral pockets of enzymes and receptors. In contrast, the (S)-enantiomer (derived from natural L-Proline) is more common but often possesses distinct pharmacological profiles.
Physicochemical Properties
The following data summarizes the physical behavior of the compound. Note that due to the specific chirality, some bulk properties (BP, Density) are inferred from the racemate but are identical for the enantiomer.
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid | Hygroscopic; absorbs CO₂ from air. |
| Boiling Point | 66–70 °C @ 23 mmHg | Extrapolated to ~195 °C at 760 mmHg. |
| Density | 0.901 g/mL | At 25 °C. |
| pKa (Calculated) | pKa₁ ≈ 10.5 (Ring NH)pKa₂ ≈ 9.6 (Chain NH₂) | The secondary cyclic amine is typically more basic. Proximity allows for chelation effects. |
| Solubility | Miscible in Water, Ethanol, DMSO | Highly polar due to dual amine functionality. |
| Refractive Index | - |
Synthetic Pathways
The synthesis of (2R)-2-Pyrrolidineethanamine requires maintaining the integrity of the chiral center. The most robust laboratory route involves the homologation of (R)-Prolinol .
Method A: The Nitrile Displacement Route (Standard)
This pathway extends the carbon chain of prolinol by one carbon unit via a cyanide displacement, followed by reduction.
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Protection: (R)-Prolinol is N-protected (e.g., N-Boc) to prevent self-alkylation.
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Activation: The primary alcohol is converted to a leaving group (Tosylate or Mesylate).
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Displacement: Nucleophilic substitution with Sodium Cyanide (NaCN) yields the nitrile.
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Reduction: The nitrile is reduced (e.g., Raney Ni/H₂ or LAH) to the primary amine.
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Deprotection: Removal of the Boc group yields the target diamine.
Method B: Arndt-Eistert Homologation (Alternative)
Starting from N-Boc-(R)-Proline, this method inserts a methylene group adjacent to the carbonyl.
-
Activation: Acid chloride formation.
-
Diazotization: Reaction with diazomethane to form the
-diazoketone. -
Wolff Rearrangement: Ag(I)-catalyzed rearrangement in the presence of ammonia/amine to form the amide.
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Reduction: Reduction of the amide carbonyl to the methylene group.
Visualization of Synthetic Workflow
Figure 1: Step-wise synthesis starting from the chiral pool precursor (R)-Prolinol.
Reactivity & Derivatization
The molecule possesses two distinct nucleophilic nitrogen atoms, allowing for chemoselective functionalization :
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Primary Amine (Chain): Less sterically hindered but slightly less basic than the ring nitrogen. It reacts preferentially with electrophiles (acyl chlorides, isocyanates) under controlled conditions or when the ring nitrogen is sterically crowded.
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Secondary Amine (Ring): More basic and nucleophilic in the absence of steric bulk. Often requires transient protection (e.g., Boc, Cbz) if modification of the primary amine is desired first.
Common Derivatizations:
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Reductive Amination: Coupling the primary amine with aldehydes to form secondary alkyl amines.
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Amide Coupling: Reaction with carboxylic acids to generate amide linkers in peptide mimetics.
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Coordination: Acts as a bidentate ligand (N,N-donor) for transition metals (Cu, Ni, Pt), forming stable 5- or 6-membered chelate rings.
Applications in Drug Discovery
(2R)-2-Pyrrolidineethanamine is a versatile "warhead" and linker in medicinal chemistry.
Therapeutic Areas
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GPCR Ligands: The ethyl-amino side chain mimics the distance between the aromatic ring and amine in neurotransmitters like histamine and dopamine. It is used to construct ligands for Histamine H3/H4 and Dopamine D2/D3 receptors.
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Kinase Inhibitors: Used to improve solubility and solvent exposure of ATP-competitive inhibitors. The pyrrolidine ring restricts conformational freedom, potentially reducing the entropic penalty of binding.
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RNA-Targeting Small Molecules: The cationic nature of the diamine at physiological pH allows for electrostatic interaction with the phosphate backbone of RNA.
Case Study Context
While specific trade-name drugs often use the (S)-isomer (e.g., Eletriptan uses a pyrrolidine-ethyl moiety attached to an indole), the (R)-isomer is critical for:
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Structure-Activity Relationship (SAR) Studies: Probing the stereochemical preference of a binding pocket.
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Chiral Resolution: Used as a resolving agent for racemic acids due to its basicity and chirality.
Application Workflow
Figure 2: Primary application domains in pharmaceutical and chemical research.
Safety & Handling
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Hazards: Corrosive (Skin Corr. 1B). Causes severe skin burns and eye damage. Harmful if swallowed.
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Storage: Store under inert gas (Argon/Nitrogen). The compound is hygroscopic and air-sensitive (absorbs CO₂ to form carbamates). Refrigeration (2–8 °C) is recommended to prevent discoloration.
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Disposal: Must be disposed of as hazardous organic waste containing nitrogen.
References
-
National Institutes of Health (NIH) - PubChem. (2025). Pyrrolidine and Derivatives: Compound Summary.[2][3][4] Available at: [Link]
-
Organic Chemistry Portal. (2025). Arndt-Eistert Synthesis: Mechanism and Applications. Available at: [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs.[3][5] Available at: [Link][1][6]
Sources
- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
